
6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 6-(Trifluorometil)-2,3-dihidrobenzofurano-3-acético es un compuesto que presenta un grupo trifluorometilo unido a un anillo de benzofurano
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Un método común es la trifluorometilación radical de intermediarios radicales centrados en carbono . Este proceso a menudo requiere reactivos y catalizadores específicos para facilitar la reacción bajo condiciones controladas.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar técnicas de síntesis a gran escala que aseguren un alto rendimiento y pureza. Estos métodos suelen utilizar sistemas catalíticos avanzados y condiciones de reacción optimizadas para lograr una producción eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 6-(Trifluorometil)-2,3-dihidrobenzofurano-3-acético puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto.
Sustitución: El grupo trifluorometilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila o electrófila.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Las condiciones de reacción, como la temperatura, la presión y el solvente, se controlan cuidadosamente para lograr los productos deseados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de benzofurano sustituidos.
Aplicaciones Científicas De Investigación
El Ácido 6-(Trifluorometil)-2,3-dihidrobenzofurano-3-acético tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente farmacéutico, particularmente en el desarrollo de fármacos.
Industria: Se utiliza en la producción de materiales avanzados y como intermedio en la síntesis de agroquímicos.
Mecanismo De Acción
El mecanismo de acción del Ácido 6-(Trifluorometil)-2,3-dihidrobenzofurano-3-acético implica su interacción con objetivos y vías moleculares específicas. El grupo trifluorometilo puede influir en la reactividad del compuesto y la afinidad de unión a varias enzimas y receptores. Esto puede llevar a la modulación de procesos biológicos y efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos Similares
Algunos compuestos similares incluyen:
Ácido 2-(Trifluorometil)acrílico: Utilizado como monómero funcional ácido para la huella molecular de la nicotina.
Ácido Trifluoroacético: Ampliamente utilizado en la síntesis orgánica para la desprotección y otras reacciones.
Singularidad
El Ácido 6-(Trifluorometil)-2,3-dihidrobenzofurano-3-acético es único debido a su estructura específica, que combina el grupo trifluorometilo con el anillo de benzofurano
Propiedades
Fórmula molecular |
C11H9F3O3 |
|---|---|
Peso molecular |
246.18 g/mol |
Nombre IUPAC |
2-[6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]acetic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)7-1-2-8-6(3-10(15)16)5-17-9(8)4-7/h1-2,4,6H,3,5H2,(H,15,16) |
Clave InChI |
NOZCBIITMRRHCC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(O1)C=C(C=C2)C(F)(F)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one](/img/structure/B12310627.png)
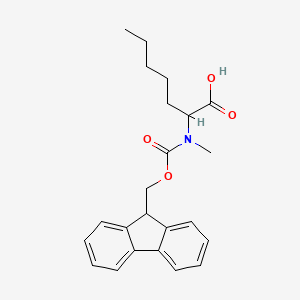
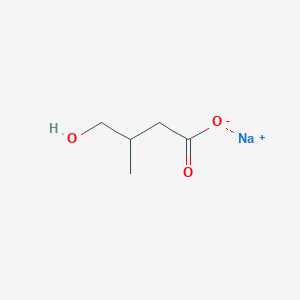
![4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B12310660.png)


![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)
![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)
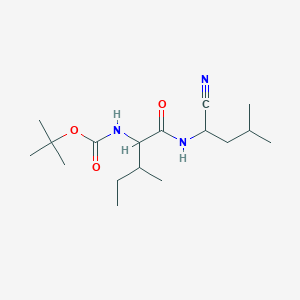
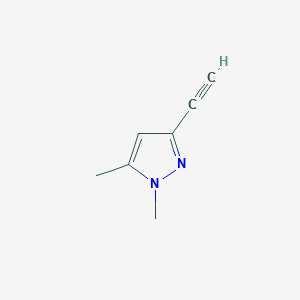
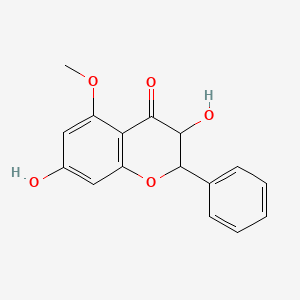
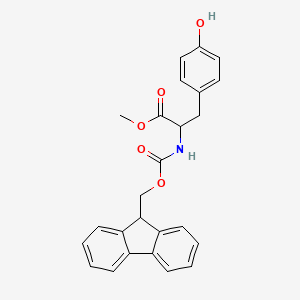
![(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)
![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)
